molecular formula C15H15FN2OS2 B2713269 2-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide CAS No. 2034262-60-5

2-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide

Cat. No.: B2713269
CAS No.: 2034262-60-5
M. Wt: 322.42
InChI Key: NSGNOEYJQGHGQS-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide is a synthetic organic compound that belongs to the thiazolidine class. This compound is characterized by the presence of a thiazolidine ring, a fluorophenyl group, and a thiophen-2-ylmethyl group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide typically involves the following steps:

    Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by the reaction of a thiol with an α-haloamide under basic conditions. For example, thiophen-2-ylmethylamine can react with 2-bromo-2-(2-fluorophenyl)acetic acid to form the thiazolidine ring.

    Amidation Reaction: The resulting thiazolidine intermediate is then subjected to an amidation reaction with a suitable carboxylic acid derivative, such as 2-fluorobenzoic acid, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A recent investigation into thiophene-containing compounds demonstrated that derivatives of thiophene carboxamides exhibited potent antibacterial effects against Staphylococcus aureus and Bacillus subtilis. The study highlighted that modifications in the thiophene ring can enhance antibacterial efficacy, suggesting potential for developing new antimicrobial agents based on this scaffold .

Anticancer Properties

The thiazolidine scaffold has been extensively studied for its anticancer potential. Compounds containing this structure have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Study: Cytotoxicity Evaluation

In vitro studies have assessed the cytotoxic effects of thiazolidine derivatives on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). One study reported that certain analogues exhibited IC50 values as low as 0.24 µM against HepG2 cells, indicating strong anticancer activity. The mechanisms of action include inhibition of key kinases involved in cancer progression, demonstrating the therapeutic potential of such compounds .

Antioxidant Effects

Antioxidant activity is another significant application of thiazolidine derivatives. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.

Case Study: Antioxidant Activity Assessment

A recent study evaluated the antioxidant properties of thiophene derivatives using the ABTS method. The findings revealed that certain derivatives exhibited substantial inhibition rates, comparable to standard antioxidants like ascorbic acid. This suggests that modifications to the thiazolidine structure can enhance its antioxidant capabilities, making it a candidate for further development in nutraceutical applications .

Summary Table of Applications

ApplicationDescriptionKey Findings
AntimicrobialActivity against bacteriaSignificant inhibition against S. aureus and B. subtilis
AnticancerCytotoxic effects on cancer cell linesIC50 values as low as 0.24 µM against HepG2 cells
AntioxidantScavenging free radicalsComparable activity to ascorbic acid

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide
  • 2-(2-bromophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide
  • 2-(2-methylphenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide

Uniqueness

2-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can influence its biological activity and chemical reactivity. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and development.

Biological Activity

The compound 2-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide , with CAS number 2034262-60-5, is a thiazolidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H15FN2OS2C_{15}H_{15}FN_{2}OS_{2} with a molecular weight of 322.4 g/mol. The structure features a thiazolidine ring, a thiophene moiety, and a fluorophenyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₅FN₂OS₂
Molecular Weight322.4 g/mol
CAS Number2034262-60-5

Research indicates that thiazolidine derivatives often exhibit their biological effects through various mechanisms, including:

  • Antioxidant Activity : Thiazolidine compounds have been shown to scavenge free radicals and reduce oxidative stress in cellular systems.
  • Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities.
  • Antidiabetic Effects : Certain thiazolidines enhance insulin sensitivity and glucose uptake in cells.

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazolidine derivatives. For example, compounds similar to this compound have been shown to inhibit viral replication in various assays. In vitro studies reported effective inhibition against viruses such as Hepatitis C and Influenza A, with IC50 values ranging from 0.20 μM to 0.35 μM for related compounds .

Antidiabetic Activity

Thiazolidinediones (TZDs), a class of drugs that includes thiazolidine derivatives, are known for their role in managing type 2 diabetes by acting as agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ). This mechanism enhances insulin sensitivity and promotes glucose uptake in adipose tissues .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial activity against various pathogens. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections .

Case Studies

  • Antiviral Efficacy Against Hepatitis C
    • A study evaluated the antiviral activity of thiazolidine derivatives against the Hepatitis C virus (HCV). The results indicated that compounds with structural similarities to this compound exhibited significant antiviral effects, with IC50 values around 32 μM .
  • Diabetes Management
    • In experimental models of diabetes, thiazolidine derivatives were tested for their ability to lower blood glucose levels. The results showed that these compounds could significantly improve glycemic control, indicating their potential as antidiabetic agents .
  • Antimicrobial Activity
    • A series of thiazolidine derivatives were screened for antimicrobial properties. The results demonstrated that certain modifications enhanced their effectiveness against both gram-positive and gram-negative bacteria .

Properties

IUPAC Name

2-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)-1,3-thiazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2OS2/c16-13-6-2-1-5-12(13)14-18(7-9-21-14)15(19)17-10-11-4-3-8-20-11/h1-6,8,14H,7,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGNOEYJQGHGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)NCC2=CC=CS2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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